methyl 7-(4-hydroxyphenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate
CAS No.:
Cat. No.: VC10501920
Molecular Formula: C18H14N4O4
Molecular Weight: 350.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H14N4O4 |
|---|---|
| Molecular Weight | 350.3 g/mol |
| IUPAC Name | methyl 11-(4-hydroxyphenyl)-4-methyl-10-oxo-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaene-5-carboxylate |
| Standard InChI | InChI=1S/C18H14N4O4/c1-10-15(18(25)26-2)16-19-9-13-14(22(16)20-10)7-8-21(17(13)24)11-3-5-12(23)6-4-11/h3-9,23H,1-2H3 |
| Standard InChI Key | HQYJGFQHKLYZJH-UHFFFAOYSA-N |
| SMILES | CC1=NN2C3=C(C=NC2=C1C(=O)OC)C(=O)N(C=C3)C4=CC=C(C=C4)O |
| Canonical SMILES | CC1=NN2C3=C(C=NC2=C1C(=O)OC)C(=O)N(C=C3)C4=CC=C(C=C4)O |
Introduction
Chemical Characterization and Structural Insights
Molecular Architecture
The compound features a tricyclic core comprising fused pyrazole, pyridine, and pyrimidine rings. Key substituents include:
-
4-Hydroxyphenyl group at position 7, introducing potential hydrogen-bonding capabilities.
-
Methyl group at position 2, enhancing lipophilicity.
-
Methyl ester at position 3, serving as a potential prodrug moiety for carboxylate activation .
The molecular formula is , with a molecular weight of 350.3 g/mol. Its IUPAC name, methyl 11-(4-hydroxyphenyl)-4-methyl-10-oxo-2,3,7,11-tetrazatricyclo[7.4.0.0²,⁶]trideca-1(9),3,5,7,12-pentaene-5-carboxylate, reflects the intricate bicyclo[7.4.0] system.
Spectroscopic and Physicochemical Properties
While experimental data for this specific derivative are unavailable, related pyrazolo-pyrido-pyrimidines exhibit:
-
UV-Vis absorption: Peaks near 270–310 nm due to π→π* transitions in the aromatic system.
-
Solubility: Limited aqueous solubility (logP ≈ 2.8–3.5), necessitating formulation with co-solvents .
-
Stability: Susceptibility to ester hydrolysis under alkaline conditions, suggesting storage at pH 4–6 .
Synthetic Approaches and Optimization
Retrosynthetic Analysis
The synthesis likely involves sequential cyclization and functionalization steps:
-
Pyrazole ring formation: Condensation of hydrazine derivatives with β-ketoesters.
-
Pyrido-pyrimidine annulation: Cyclocondensation with aminopyridine precursors.
-
Substituent introduction:
Hypothetical Synthetic Pathway
A plausible route (Figure 1) could proceed as:
-
Step 1: Synthesis of 2-methylpyrazol-3-amine.
-
Step 2: Cyclocondensation with 4-chloropyrido[3,4-e]pyrimidin-6-one.
-
Step 3: Palladium-catalyzed coupling with 4-hydroxyphenylboronic acid.
-
Step 4: Esterification at position 3.
Key Challenges:
-
Regioselectivity in pyrido-pyrimidine formation.
-
Protecting group strategies for the 4-hydroxyphenyl moiety .
Biological Activity and Mechanistic Hypotheses
| Compound | IC₅₀ (µM) | Target Cell Line |
|---|---|---|
| Doxorubicin | 5 | MCF-7 |
| 10e (Nitro analog) | 11 | MCF-7 |
| 8b (Methoxy analog) | 25 | MCF-7 |
The 4-hydroxyphenyl group in the query compound may enhance DNA intercalation or topoisomerase inhibition, while the methyl ester could improve membrane permeability .
Estrogen Receptor Modulation
Structural similarity to 4-methyl-2,4-bis(4-hydroxyphenyl)pent-1-ene (MBP), a GPER1 modulator (EC₅₀ = 2.8 nM) , suggests potential estrogenic activity. The 4-hydroxyphenyl moiety may mediate ERβ interactions, altering breast cancer cell proliferation .
Research Gaps and Future Directions
Unanswered Questions
-
Synthetic feasibility: Optimal conditions for regioselective cyclization remain undefined.
-
Target engagement: Whether the compound inhibits kinases (e.g., CDK2, EGFR) or interacts with nuclear receptors requires validation.
Recommended Studies
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume